Pregabalin Impurity E

Description

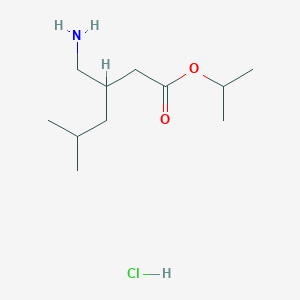

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H24ClNO2 |

|---|---|

Molecular Weight |

237.77 g/mol |

IUPAC Name |

propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride |

InChI |

InChI=1S/C11H23NO2.ClH/c1-8(2)5-10(7-12)6-11(13)14-9(3)4;/h8-10H,5-7,12H2,1-4H3;1H |

InChI Key |

PAJYXEKKCOKKCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)C)CN.Cl |

Origin of Product |

United States |

Pregabalin Impurity E: Structural Identification and Classification

Chemical Identity and Nomenclature of Pregabalin (B1679071) Impurity E

Pregabalin Impurity E is a known related substance of the active pharmaceutical ingredient Pregabalin. Its chemical structure is defined as the isopropyl ester of Pregabalin. The compound is typically handled in its hydrochloride salt form for stability and analytical purposes. nih.govvenkatasailifesciences.comsimsonpharma.com The molecular formula for the salt is C11H24ClNO2, and it has a molecular weight of approximately 237.77 g/mol . nih.gov

| Identifier | Information | Source |

|---|---|---|

| Chemical Name | (S)-isopropyl 3-(aminomethyl)-5-methylhexanoate hydrochloride | simsonpharma.com |

| Molecular Formula | C11H24ClNO2 | nih.gov |

| Molecular Weight | 237.77 g/mol | nih.gov |

| CAS Number | 1239692-16-0 | venkatasailifesciences.comsimsonpharma.com |

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride. nih.gov In pharmaceutical literature and among chemical suppliers, it is referred to by several synonyms.

| Nomenclature Type | Name | Source |

|---|---|---|

| IUPAC Name | propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride | nih.gov |

| Common Synonym | This compound | nih.gov |

| Common Synonym | Pregabalin Isopropyl Ester Hydrochloride | nih.govvenkatasailifesciences.comsimsonpharma.com |

| Common Synonym | S-3-Aminomethyl hexanoic acid isopropyl ester hydrochloride | venkatasailifesciences.com |

Categorization of this compound within Pharmaceutical Impurities

Pharmaceutical impurities are categorized based on their origin. The main classes include process-related impurities, degradation products, and artifactual impurities formed during analysis.

This compound is identified as a process-related impurity. researchgate.net Research into the synthesis of Pregabalin has revealed the presence of several potential impurities in the final crude material, with levels ranging from 0.01 to 0.15%. researchgate.net Among these, (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester (Impurity E) was identified as a new compound formed during process development. researchgate.net Its formation can occur during the synthesis of Pregabalin, particularly in steps involving isobutanol and thionyl chloride, where esterification of the carboxylic acid group of Pregabalin with the alcohol can take place. researchgate.net The presence of such impurities necessitates their synthesis and characterization to meet stringent regulatory requirements for drug purity. researchgate.netnih.gov

While this compound is primarily considered a process-related impurity, it is also monitored in stability and forced degradation studies. ijpsr.com The principal degradation pathway for Pregabalin is intramolecular cyclization, or lactamization, to form 4-isobutylpyrrolidin-2-one (B26145) (Pregabalin lactam). researchgate.netfda.gov This degradation is known to occur under various stress conditions, including acidic and basic hydrolysis and thermal stress. ijpsr.com Although Impurity E is included in the panel of impurities tested for in stability-indicating methods, the literature more frequently cites other compounds, such as the lactam, as the primary degradation products. ijpsr.comsci-hub.se For instance, seven degradation products resulting from Maillard reactions between Pregabalin and lactose (B1674315) have been characterized in formulated products, none of which are Impurity E. nih.gov

Artifactual impurities are those that are not present in the drug substance or product but are formed during the analytical process itself. A notable example in the analysis of Pregabalin is the formation of a covalent adduct between Pregabalin and acetonitrile (B52724), a common solvent in High-Performance Liquid Chromatography (HPLC) sample diluents. researchgate.netnih.gov

This specific artifactual impurity, identified as an ethylamidine derivative of Pregabalin, was observed as an unknown peak during related substances testing by HPLC. researchgate.netnih.gov Its formation is the result of a nucleophilic attack by the primary amino group of Pregabalin on the cyano group of acetonitrile. nih.gov Investigations revealed that this reaction is catalyzed by alkaline impurities that may be present during sample preparation. researchgate.netnih.gov In a controlled study, the addition of a base to the sample diluent led to the formation of this adduct at a level of approximately 92%. nih.gov Such events can trigger out-of-specification (OOS) investigations in a Good Manufacturing Practice (GMP) environment and highlight the importance of understanding potential reactions between the analyte and the analytical medium. researchgate.netnih.gov Another documented case involves the dimerization of two Pregabalin molecules via a methylene (B1212753) bridge, which can originate from residual formaldehyde (B43269) in pharmaceutical excipients. nih.govresearchgate.net

Formation Pathways and Mechanistic Studies of Pregabalin Impurity E

Origin and Formation during Pregabalin (B1679071) Synthesis

The presence of Pregabalin Impurity E in the final crude material is a direct consequence of the manufacturing process. Research into the process development of Pregabalin has identified several potential impurities, with their levels ranging from 0.01% to 0.15%. researchgate.net Among these, (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester, or this compound, has been identified as a new process-related compound. researchgate.net

Its formation can be attributed to the use of isopropyl alcohol during the synthesis or purification stages. For instance, if isopropanol (B130326) is used as a solvent, there is a potential for esterification of the carboxylic acid group of Pregabalin or its precursors, leading to the formation of the isopropyl ester impurity. researchgate.net The specific step in which this impurity arises depends on the particular synthetic route employed for Pregabalin production. One of the final steps in many syntheses involves the purification of the final product, often through recrystallization from a solvent. If isopropanol is used in this step, residual amounts could potentially react under certain conditions to form the ester impurity.

One study detailed the identification, synthesis, and characterization of six potential process-related impurities of Pregabalin, including the isopropyl ester (Impurity E) and the isobutyl ester. researchgate.net These ester impurities are formed from the corresponding alcohols used in the process. researchgate.net

Kinetic Investigations of this compound Formation

To better understand and control the formation of the methylene-bridged dimer (Impurity E), kinetic studies have been performed. These investigations focus on the rate at which the impurity is formed under various conditions, particularly temperature. epa.govnih.gov

By studying the reaction at different temperatures, researchers can predict the degradation rate under normal storage conditions and establish appropriate controls for the manufacturing process and excipient selection. colab.ws The kinetic behavior of the dimer formation was investigated, and mathematical models were used to calculate key thermodynamic parameters that govern the reaction. epa.govcolab.ws

The Arrhenius and Eyring equations are fundamental tools in chemical kinetics for describing the temperature dependence of reaction rates. epa.govnih.gov The Arrhenius equation relates the rate constant (k) to the activation energy (Ea), which is the minimum energy required for the reaction to occur. akinik.com The Eyring equation, derived from transition state theory, provides further insight into the thermodynamics of the reaction, calculating the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). epa.govnih.gov

These models were applied to the formation of the pregabalin methylene-bridged dimer. epa.govcolab.ws The kinetic data allows for the calculation of the activation energy and other thermodynamic parameters for the degradation reaction. nih.gov This information is invaluable for predicting the shelf-life of the drug product and for understanding the stability implications of residual formaldehyde (B43269) in excipients.

Table 1: Kinetic and Thermodynamic Parameters for the Formation of Methylene-Bridged Pregabalin Dimer Note: Specific values for Ea, ΔH‡, ΔS‡, and ΔG‡ are derived from detailed kinetic studies and would be populated based on the full experimental data from the cited literature. The table structure is provided for illustrative purposes.

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the dimerization reaction. |

| Enthalpy of Activation | ΔH‡ | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in randomness or disorder in going from reactants to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for the reaction to proceed. |

Synthesis and Isolation of Pregabalin Impurity E for Reference Standards

Synthetic Strategies for Pregabalin (B1679071) Impurity E

The availability of a pure reference standard for Pregabalin Impurity E necessitates a dedicated synthetic effort, as it is often present in the final drug substance at very low levels.

A specific preparation method for this compound (4-Isobutyl-2,6-piperidinedione) has been developed to ensure a reliable supply for analytical purposes. google.com The designed route focuses on efficiency and high yield without the need for specialized reagents or extreme reaction conditions. google.com

The core of the synthesis involves the cyclization of a linear precursor, 3-isobutyl monoamide glutarate. This precursor is heated in a suitable high-boiling solvent, such as xylene, to induce an intramolecular condensation reaction. The process involves heating the starting material to the reflux temperature of the solvent, which provides the necessary energy to drive the cyclization and elimination of water, forming the target piperidinedione ring structure. google.com This approach is advantageous due to its simplicity and the relatively straightforward nature of the reaction. google.com

| Step | Reactant | Solvent | Key Action | Product |

| 1 | 3-Isobutyl monoamide glutarate | Xylene | Heating to reflux | 4-Isobutyl-2,6-piperidinedione google.com |

| 2 | Crude Product | Extractant / Weak Base | Purification | Pure 4-Isobutyl-2,6-piperidinedione google.com |

This interactive table summarizes the synthetic and purification steps for this compound.

The optimization of the synthesis of 4-Isobutyl-2,6-piperidinedione is crucial for maximizing yield and purity. Key parameters that have been optimized include reaction time, temperature, and purification procedures. google.com

The reaction is conducted at the reflux temperature of xylene. google.com The duration of the reaction is relatively short, typically between 3 to 5 hours, which is sufficient to drive the reaction to completion. google.com Following the reaction, the mixture is cooled to a moderate temperature of 50-70 °C, and the solvent is removed via reduced pressure distillation. google.com

The purification process is also optimized for efficiency. It involves an extraction step, followed by washing with a weak base solution to remove any acidic byproducts and a final wash with water. After separation of the aqueous layer, the solvent is partially condensed, and the final product is isolated by cooling, filtration, and drying. This optimized process can achieve yields of up to 92% with a purity of over 99.5%. google.com

Isolation and Purification Methodologies for this compound

While direct synthesis provides the bulk of the reference material, chromatographic techniques are indispensable for achieving the highest purity required for a reference standard and for isolating impurities from crude drug batches for characterization. For pregabalin and its impurities, which often lack a strong chromophore, these techniques must be highly sensitive and efficient. researchgate.net Although specific isolation data for the dione (B5365651) impurity using advanced chromatographic techniques are not extensively detailed, the methodologies described for other process-related pregabalin impurities, such as the 4-ene impurity, serve as a direct model for its purification. nih.govresearchgate.netmdpi.com

Preparative HPLC is a powerful technique for isolating high-purity substances. For pregabalin impurities, reversed-phase chromatography is typically employed. nih.gov A simple reversed-phase solvent system can achieve good resolution between pregabalin and its related compounds. nih.govresearchgate.net

In a typical application for a pregabalin impurity, a crude sample is dissolved in water and injected onto a preparative C18 column. nih.gov The mobile phase often consists of a mixture of water and acetonitrile (B52724). nih.gov By injecting a significant sample load (e.g., 50 mg of crude material per injection), the impurity fraction can be collected based on a detector threshold. nih.govresearchgate.net The collected fractions are then processed by evaporating the organic solvent (acetonitrile) under vacuum, followed by lyophilization of the remaining aqueous layer to yield the pure impurity as a solid. nih.govresearchgate.net This method has been shown to achieve purities of over 98% for pregabalin impurities. researchgate.net

Flash chromatography is a faster, lower-pressure alternative to preparative HPLC, suitable for purifying larger quantities of material. nih.gov This technique is frequently used for the purification of pregabalin impurities. researchgate.net The setup typically involves a system equipped with UV and evaporative light scattering (ELSD) detectors, the latter being crucial for non-chromophoric compounds. nih.gov

For the isolation of a pregabalin impurity, a crude sample (e.g., up to 400 mg) can be loaded onto a reversed-phase C18 cartridge. nih.govresearchgate.net A gradient elution using a mobile phase system, such as water (Mobile Phase A) and an acetonitrile/water mixture (Mobile Phase B), allows for efficient separation. nih.gov Compared to preparative HPLC, flash chromatography can offer a reduced run time while still achieving high purity (e.g., ~98.8%) and good yield (e.g., ~75%). nih.gov The collected fractions containing the impurity are concentrated, and the solid is obtained via lyophilization. nih.gov

Simulated Moving Bed (SMB) chromatography is a continuous, highly efficient purification technology ideal for large-scale separations. nih.govmdpi.com It emulates a counter-current separation by having the mobile phase flow in the opposite direction of the stationary phase, which is achieved by systematically switching the inlet and outlet ports across a series of columns. nih.gov This technique is particularly cost-effective for isolating significant quantities of impurities. nih.govresearchgate.netmdpi.com

In the context of pregabalin impurity isolation, an SMB system equipped with multiple reversed-phased columns (e.g., eight columns) has been used successfully. nih.govmdpi.com The operating parameters, including the flow rates in different zones of the system and the valve switching time, are carefully optimized to maximize purity, productivity, and minimize solvent consumption. nih.govmdpi.com This method has been demonstrated to be the most cost-effective approach for generating large amounts of a pregabalin process impurity in a short time, achieving purities greater than 90%. nih.govmdpi.com

| Technique | Purity Achieved (%) | Yield (%) | Throughput | Cost-Effectiveness |

| Preparative HPLC | 98.86 nih.gov | 65 nih.gov | Low | Moderate |

| Flash Chromatography | 98.85 nih.gov | 75 nih.gov | Moderate | High |

| SMB Chromatography | >90 nih.govmdpi.com | >80 (estimated) | High | Optimal nih.govmdpi.com |

This interactive table compares the performance of different chromatographic techniques for the isolation of pregabalin impurities, based on data for a representative process impurity. nih.govmdpi.com

Post-Chromatographic Processing (e.g., Lyophilization)

Following the successful separation and collection of fractions containing this compound via chromatographic methods, post-processing is essential to isolate the compound in a solid, stable, and pure form suitable for use as a reference standard. This typically involves solvent removal and a lyophilization (freeze-drying) process.

After chromatographic purification, the desired compound, this compound ((S)-3-(aminomethyl)-5-methylhexanoic acid isopropyl ester hydrochloride), exists in collected fractions, often as a dilute solution in a mixture of aqueous and organic solvents (like acetonitrile) nih.gov. The initial step in post-processing is the careful removal of the organic solvent component. This is commonly achieved using rotary evaporation under reduced pressure. This technique allows for the gentle evaporation of volatile organic solvents at a temperature that minimizes the risk of thermal degradation to the impurity umich.edu.

Once the organic solvent is removed, the remaining aqueous solution containing the hydrochloride salt of the impurity is subjected to lyophilization. Lyophilization is a preferred method for compounds that are unstable in aqueous solutions or sensitive to heat, as it removes water via sublimation, avoiding the damaging effects of high-temperature evaporation americanpharmaceuticalreview.comnih.gov. The process converts the dissolved compound into a stable, dry powder with a high surface area, which is ideal for handling, storage, and precise weighing as a reference standard nih.gov.

The general lyophilization cycle for obtaining a solid form of an amine hydrochloride salt like this compound involves three main stages:

Freezing: The aqueous solution of the impurity is frozen solid. This is often done by placing the solution in a specialized freeze-dryer flask and rotating it in a bath of a cooling medium (such as dry ice and acetone (B3395972) or liquid nitrogen) or by placing it in a freezer capable of reaching temperatures of -80°C lifetein.com. The goal is to completely solidify the water in the sample.

Primary Drying (Sublimation): After freezing, the sample is placed under a high vacuum. Heat is then gradually and carefully applied to the sample, providing the necessary energy for the frozen water to sublime directly into water vapor, bypassing the liquid phase. The product temperature must be kept below its critical collapse temperature to maintain the structural integrity of the solid matrix nih.gov.

Secondary Drying (Desorption): Once all the ice has been sublimated, some water molecules may remain adsorbed to the compound. In the secondary drying phase, the temperature is raised slightly while maintaining a high vacuum to desorb this bound water, yielding a dry, stable powder americanpharmaceuticalreview.com.

This process results in the isolation of this compound as a solid, typically a white or off-white lyophilized powder, ready for characterization and use as a reference standard umich.eduarkat-usa.org.

Data Tables

The following table outlines the typical parameters for a representative lyophilization cycle that could be applied to the aqueous fraction of this compound after initial solvent evaporation.

Table 1: Representative Lyophilization Cycle Parameters for this compound

| Stage | Parameter | Typical Value/Range | Purpose |

|---|---|---|---|

| Freezing | Shelf Temperature | -40°C to -80°C | To ensure complete solidification of the aqueous solution. |

| Hold Time | 2 - 4 hours | To allow for uniform freezing throughout the sample. | |

| Primary Drying | Shelf Temperature | -20°C to +10°C | To provide energy for sublimation without causing product collapse. |

| Chamber Pressure | 50 - 200 mTorr | To facilitate the sublimation of ice into water vapor. | |

| Duration | 12 - 48 hours | Dependent on sample volume and concentration; continues until all ice is gone. | |

| Secondary Drying | Shelf Temperature | +20°C to +30°C | To remove residual, adsorbed water molecules from the product. |

| Chamber Pressure | < 50 mTorr | To maximize the desorption rate of water molecules. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-3-(aminomethyl)-5-methylhexanoic acid isopropyl ester hydrochloride |

Analytical Methodologies for Detection, Identification, and Quantification of Pregabalin Impurity E

Chromatographic Techniques for Pregabalin (B1679071) Impurity E Analysis

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For Pregabalin Impurity E, both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for its detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of liquid chromatography that utilizes smaller particle sizes in the stationary phase, resulting in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijpsr.com A reverse phase-UPLC (RP-UPLC) method has been developed for the quantification of pregabalin and its related impurities, including Impurity E. ijpsr.com

This stability-indicating method is capable of separating Impurity E from pregabalin and other known impurities, as well as from degradation products formed under stress conditions like hydrolysis, oxidation, and thermal degradation. ijpsr.com The use of a phenyl-hexyl stationary phase with a short column length and small particle size (1.7 µm) allows for a rapid analysis time of just 10 minutes. ijpsr.com The method employs a linear gradient elution with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.2) and acetonitrile (B52724). ijpsr.com

Table 1: UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | Phenyl-hexyl (100 mm length, 1.7 µm particle size) |

| Mobile Phase | Phosphate buffer (pH 6.2) and Acetonitrile |

| Elution | Linear Gradient |

| Run Time | 10 minutes |

| Detection | UV at 210 nm |

| Column Temperature | 40°C |

This table summarizes the key parameters of a validated RP-UPLC method for the analysis of this compound. ijpsr.com

The optimized UPLC method demonstrates good resolution (greater than 4) between pregabalin, its known impurities including Impurity E, and various degradation products. ijpsr.com This high-throughput method is suitable for routine quality control analysis and stability studies of pregabalin drug substance. ijpsr.com

High-Performance Liquid Chromatography (HPLC)

HPLC remains a widely used and robust technique for the analysis of pharmaceutical impurities. nih.govusp.orgijcps.com Several RP-HPLC methods have been developed and validated for the determination of pregabalin and its related substances. usp.orgijcps.com These methods are crucial for monitoring the purity of pregabalin in both bulk drug and final dosage forms. nih.govijcps.com

A common approach involves using a C8 or C18 column with a mobile phase typically composed of a phosphate buffer and an organic modifier like acetonitrile or methanol. nih.govijcps.com Detection is often carried out using a UV detector at a low wavelength, such as 210 nm, due to the lack of a strong chromophore in the pregabalin molecule and its impurities. nih.govijcps.com

Table 2: Example of HPLC Method Parameters for Pregabalin Impurities

| Parameter | Condition |

| Column | XBridge C8 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.01 M sodium dihydrogen phosphate monohydrate (pH 6.3) |

| Mobile Phase B | Acetonitrile and water (75:25 v/v) |

| Mobile Phase Composition | 97:3 (v/v) of A:B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20.0 µL |

This table outlines the conditions for an analytical HPLC method used for the separation of pregabalin and its impurities. nih.gov

The specificity of HPLC methods is confirmed by demonstrating that there is no interference from the blank, placebo, or other known impurities at the retention time of the analyte of interest. ijcps.comnih.gov These methods are validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable and consistent results. usp.orgijcps.com

While not directly focused on this compound, it is important to note the context of chiral purity analysis for pregabalin. Pregabalin is a chiral molecule, with the (S)-enantiomer being the active form. nih.govphmethods.net The (R)-enantiomer is considered a chiral impurity. nih.gov To determine the enantiomeric purity, direct separation on a chiral stationary phase can be challenging. researchgate.net Therefore, pre-column derivatization with a chiral reagent is often employed. researchgate.net

One common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). researchgate.net This reagent reacts with the primary amine group of both pregabalin enantiomers, forming diastereomers that can then be separated on a standard achiral HPLC column, such as an ODS (C18) column. researchgate.net The derivatized compounds exhibit strong UV absorbance at around 340 nm, significantly enhancing detection sensitivity. researchgate.net This approach allows for the accurate quantification of the undesired (R)-enantiomer. researchgate.net

Spectroscopic Techniques for Structural Elucidation of this compound

While chromatographic techniques are excellent for separating and quantifying impurities, spectroscopic methods are indispensable for their structural elucidation. Mass spectrometry, in particular, plays a pivotal role in identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. ijpsr.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can provide detailed structural information, making it an essential tool in impurity profiling. nih.govresearchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. nih.govcolab.ws This hyphenated technique is particularly useful for analyzing complex mixtures and identifying unknown compounds. In the context of pregabalin, LC-MS has been used to identify potential process-related impurities by determining their parent ion masses. nih.gov For instance, an impurity with a mass-to-charge ratio (m/z) of 158 was initially identified through LC-MS analysis. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ijpsr.com This level of accuracy is invaluable for confirming the identity of known impurities and for elucidating the structures of novel degradation products. ijpsr.com For example, HR-MS, in conjunction with other techniques like NMR, has been used to identify and characterize major degradation impurities of pregabalin formed under stress conditions. ijpsr.com

In one study, multi-stage LC-MS (LC-MSn) analysis was instrumental in rapidly identifying a dimeric degradant of pregabalin. nih.govcolab.ws The fragmentation patterns observed in the MSn spectra provided crucial clues to the structure of the impurity. nih.govresearchgate.net This information, combined with mechanism-based stress studies, allowed for the efficient elucidation of the impurity's structure, which was later confirmed by NMR. nih.govcolab.ws

Multi-stage Mass Spectrometry (LC-MSn)

Liquid chromatography coupled with multi-stage mass spectrometry (LC-MSn) is a powerful tool for the structural elucidation of impurities. This technique allows for the separation of the impurity from the API and other related substances, followed by its fragmentation and mass analysis. In the analysis of pregabalin and its impurities, LC-MSn has been instrumental in identifying unknown degradants. For instance, in a study on pregabalin extended-release tablets, an unknown impurity was rapidly identified as a dimeric degradant by utilizing multi-stage LC-MS analysis. nih.govresearchgate.netcolab.ws This approach involves subjecting the molecular ion of the impurity to successive stages of fragmentation (MS², MS³, etc.), providing detailed information about its substructures. This "molecular fingerprinting" helps in proposing a high-confidence structure for the unknown compound. researchgate.netresearchgate.net

The fragmentation patterns obtained from LC-MSn are compared with those of the parent drug and known standards to deduce the structure of the impurity. This technique is particularly valuable for identifying impurities present at very low levels, often below the threshold for characterization by other methods. nih.govresearchgate.netcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules, including pharmaceutical impurities. researchgate.netijpsr.com It provides detailed information about the chemical environment of individual atoms within a molecule.

1D and 2D NMR Techniques for Structural Confirmation

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. researchgate.net

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number of different types of protons and their neighboring atoms, while Carbon-13 (¹³C) NMR reveals the types of carbon atoms present in the molecule. For example, in the characterization of a related pregabalin impurity, the ¹H NMR spectrum showed characteristic signals for methyl and methylene (B1212753) protons.

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, which is vital for piecing together the molecular skeleton.

In a study identifying a methylene-bridged pregabalin dimeric degradant, the structure proposed by LC-MSn was definitively confirmed using 1D and 2D NMR measurements. nih.govresearchgate.netcolab.ws Similarly, the structure of an ethylamidine derivative of pregabalin, an artifactual solution degradant, was confirmed through characterization by 1D and 2D NMR. researchgate.net

Table 1: Illustrative NMR Data for a Pregabalin-Related Impurity

| Technique | Observed Chemical Shifts (δ ppm) / Correlations | Interpretation |

| ¹H NMR | 0.91 (t, 6H), 1.24 (t, 2H), 1.84-1.89 (m, 2H), 2.20-2.30 (m, 3H), 2.58-2.63 (dd, 2H) | Presence of isobutyl group and protons on the piperidine (B6355638) ring. google.com |

| ¹³C NMR | Signals corresponding to aliphatic carbons and carbonyl groups. | Confirmation of the carbon skeleton. researchgate.net |

| COSY | Correlations between adjacent methylene and methine protons. | Elucidation of the spin systems within the molecule. |

| HSQC | Correlation of proton signals with their directly attached carbon signals. | Assignment of protonated carbons. |

| HMBC | Long-range correlations between protons of the isobutyl group and carbons in the ring. | Confirmation of the overall molecular structure. |

Raman Spectroscopy in Complementary Analysis (e.g., excipient interaction)

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the chemical structure of a molecule. It is particularly useful for analyzing intact pharmaceutical tablets and can be used to study interactions between the API and excipients. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds, making them complementary techniques. Raman spectroscopy can be employed to analyze the distribution of components in a solid dosage form and to identify potential interactions that could lead to the formation of impurities. researchgate.net The technique is non-destructive and requires minimal sample preparation, making it suitable for rapid screening. spectroscopyonline.com

Method Development and Validation for this compound Analysis

The development and validation of analytical methods for the quantification of this compound are critical for quality control in pharmaceutical manufacturing. These methods must be proven to be reliable, accurate, and robust.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determination

The linearity of an analytical method demonstrates its capability to produce test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically established by analyzing a series of solutions with varying concentrations. ijpsr.com Studies have shown that a UPLC method can achieve linearity for Impurity E over a concentration range from the Limit of Quantitation (LOQ) to 0.30% w/w of the total analyte concentration (TAC). ijpsr.com The correlation coefficient (r²), a measure of the goodness of fit of the calibration curve, is consistently found to be high, often greater than 0.99, indicating a strong linear relationship. usp.orgjchr.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are critical for ensuring that even trace amounts of Impurity E can be monitored. For Impurity E, the LOD and LOQ are determined by methods based on the signal-to-noise ratio, typically aiming for ratios of approximately 3:1 for LOD and 10:1 for LOQ. ijpsr.com Specific studies have reported LOD and LOQ values for pregabalin and its impurities, demonstrating the high sensitivity of the developed methods. scielo.briajps.com

Table 1: Linearity, LOD, and LOQ Data for Pregabalin Impurities

| Parameter | Impurity E | General Pregabalin Impurities | Source |

| Linearity Range | LOQ to 0.30% w/w of TAC | 5-150 µg/mL | ijpsr.comscielo.br |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 | usp.orgscielo.br |

| LOD | Not explicitly stated | 0.01 - 1.5 µg/mL | iajps.comufrgs.br |

| LOQ | Established at S/N of 10:1 | 0.03 - 3.055 µg/mL | ijpsr.comscielo.briajps.com |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Method precision for Impurity E is assessed at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the method's precision over an extended period, often on different days, with different analysts or equipment.

For Impurity E, the percentage RSD for precision studies is expected to be well within acceptable limits, typically not more than 15% for related substances. ijpsr.com Accuracy is evaluated by recovery studies, where a known amount of Impurity E is spiked into a sample matrix. The percentage recovery is then calculated. Studies show that the recovery for Impurity E is consistently within the range of 98-102%. mdpi.com

Table 2: Precision and Accuracy Data for this compound

| Parameter | Acceptance Criteria | Reported Values for Impurities | Source |

| Repeatability (%RSD) | ≤ 15% | < 3.9% | ijpsr.com |

| Intermediate Precision (%RSD) | ≤ 15% | < 3.9% | ijpsr.com |

| Accuracy (Recovery) | 98.0% - 102.0% | 98.8% - 100.3% | mdpi.com |

System Suitability Testing for Impurity E

System suitability testing (SST) is an integral part of the analytical procedure, performed to ensure that the chromatographic system is adequate for the intended analysis. iajps.com Key SST parameters for the analysis of Impurity E include:

Resolution: The separation between the Impurity E peak and the main pregabalin peak, as well as other impurities, should be greater than a specified value, often ≥1.5 or ≥4. ijpsr.comusp.org

Tailing Factor: Measures the symmetry of the peak. A value of ≤ 2.0 is generally required. usp.org

Theoretical Plates (Plate Count): A measure of column efficiency. A higher number indicates better separation efficiency. ajpaonline.com

Relative Standard Deviation (RSD) of Peak Area: For replicate injections of a standard solution, the RSD should be not more than a certain percentage, often 2.0%. usp.orgsemanticscholar.org

Table 3: System Suitability Parameters

| Parameter | Typical Acceptance Criteria | Source |

| Resolution | ≥ 1.5 | usp.org |

| Tailing Factor | ≤ 2.0 | usp.org |

| Theoretical Plates | > 2000 | ajpaonline.com |

| %RSD of Peak Area | ≤ 2.0% | semanticscholar.org |

Sample Preparation Methodologies for this compound Analysis

The preparation of samples for the analysis of this compound is a critical step that can significantly influence the accuracy and reliability of the results. The goal is to extract the analyte of interest from the sample matrix while removing interfering substances. nih.gov

A common approach for solid dosage forms like capsules involves mixing the contents of several capsules to ensure homogeneity. scispace.com An amount of the powder equivalent to a specific dose of pregabalin is then accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a component of it, such as water or a buffer solution. nih.govglobaljournals.org Sonication is frequently employed to ensure complete dissolution of the drug substance. scispace.comglobaljournals.org The resulting solution is then typically filtered through a membrane filter (e.g., 0.45 µm nylon) to remove any undissolved particles before injection into the chromatography system. nih.gov For bulk drug substances, a stock solution is prepared by dissolving a known amount in a suitable diluent. nih.gov

Impact of Excipients on Impurity E Detection

Pharmaceutical formulations contain various excipients, such as lactose (B1674315), starch, and talc, which can potentially interfere with the detection and quantification of Impurity E. mdpi.comsybespharmacy.com Interference can manifest as co-eluting peaks that overlap with the Impurity E peak, leading to inaccurate quantification. nih.gov The lack of a significant chromophore in the pregabalin molecule makes its analysis by common HPLC-UV methods challenging and can increase the susceptibility to interference from UV-absorbing excipients. sybespharmacy.com Therefore, it is essential to develop specific and selective analytical methods that can distinguish Impurity E from any potential interference from excipients. nih.govglobaljournals.org

Strategies for Excipient Interference Mitigation

Several strategies are employed to mitigate interference from excipients during the analysis of this compound.

Method Specificity: The analytical method's specificity is paramount. This is demonstrated by injecting a blank solution (containing no analyte) and a placebo solution (containing all excipients but no active drug) to ensure that no interfering peaks are observed at the retention time of Impurity E. nih.gov

Chromatographic Selectivity: Optimizing the chromatographic conditions, such as the choice of stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition, and gradient elution, can effectively separate Impurity E from excipient peaks. ijpsr.comnih.gov

Derivatization: Since pregabalin and its impurities lack a strong chromophore, pre-column or post-column derivatization can be used to introduce a UV-absorbing or fluorescent tag. sybespharmacy.com This enhances the detection sensitivity and can help to move the analyte's signal to a region of the chromatogram with less interference.

Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and remove interfering excipients before analysis, although these methods can be more time-consuming. nih.gov

Column Washing: For some methods, regular column washing with a strong organic solvent is recommended to prevent the buildup of retained materials from the excipients, which could otherwise lead to interference over time. usp.org

By implementing these strategies, analytical methods can be developed that are robust and reliable for the routine quality control analysis of this compound in pharmaceutical formulations. researchgate.net

Impurity Profiling and Control Strategies for Pregabalin Impurity E

Comprehensive Impurity Profiling of Pregabalin (B1679071) API and Drug Products

Impurity profiling is a critical analytical activity to detect, identify, and quantify impurities in bulk drugs and finished pharmaceutical formulations. For Pregabalin, a comprehensive study of its impurity profile is essential to ensure the quality and safety of the API. nih.gov During the process development of Pregabalin, several potential impurities have been identified, synthesized, and characterized.

Research has shown that various impurities can be present in the final crude material of Pregabalin, with levels ranging from 0.01% to 0.15%. researchgate.netresearchgate.net Among these are process-related impurities, which arise from the synthetic route, and degradation products. Pregabalin Impurity E falls into the category of a process-related impurity. It is the isopropyl ester of Pregabalin and is formed through the esterification of Pregabalin's carboxylic acid group with isopropyl alcohol, which may be used as a solvent or reagent in the manufacturing process. A 2010 study by Sripathi et al. was the first to report the synthesis and characterization of new ester compounds, including the (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester, confirming its origin in the manufacturing process. researchgate.netresearchgate.net

The International Council on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or more. researchgate.net Therefore, the presence of this compound, even at low levels, must be monitored in both the API and the final drug product to meet stringent regulatory requirements. nih.gov

Development of Stability-Indicating Analytical Methods for this compound

To accurately quantify this compound and monitor its levels during stability studies, the development and validation of stability-indicating analytical methods are crucial. A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient, free from interference from process impurities, excipients, and degradation products. ijariit.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. ijariit.comijpsr.com

The development of such methods for Pregabalin involves careful selection of the column, mobile phase, and detector to achieve adequate separation of all known impurities, including Impurity E, from the main Pregabalin peak and each other. ijariit.com Specificity is a key validation parameter, demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. ijpsr.com A successful stability-indicating method will resolve all resulting degradation products from the API and other impurities. One study demonstrated the specificity of a UPLC method for Pregabalin in the presence of its known impurities, which included Impurity A, B, C, D, and E. ijpsr.com

The table below outlines typical chromatographic conditions for a stability-indicating HPLC method capable of separating Pregabalin and its related substances, including ester impurities.

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with a buffer (e.g., Di-ammonium hydrogen phosphate (B84403), pH 6.5) and Acetonitrile (B52724) |

| Flow Rate | 0.8 ml/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm (UV) |

| Injection Volume | 20 µL |

Validation of the method as per ICH guidelines includes demonstrating specificity, linearity, accuracy, precision, and robustness, with parameters like Limit of Detection (LOD) and Limit of Quantitation (LOQ) being established. ijariit.com For impurities, a typical LOQ is established at a low level, for instance, 0.012%, to ensure that even trace amounts can be reliably quantified. ijariit.com

Strategies for Minimization and Control of this compound

Effective control of this compound requires a multi-faceted approach encompassing process chemistry, formulation science, and risk management. The primary goal is to ensure that the level of this impurity remains consistently below the qualification thresholds set by regulatory bodies like the ICH. nih.gov

Since this compound is a process-related impurity formed by esterification, its formation can be minimized by optimizing the manufacturing process. The key reaction is between the carboxylic acid group of Pregabalin and isopropyl alcohol, often catalyzed by acidic conditions. Control strategies include:

Solvent Selection and Control: Avoiding or minimizing the use of isopropyl alcohol in the final stages of synthesis and purification where the free carboxylic acid of Pregabalin is present.

Control of Reaction Conditions: If the use of isopropyl alcohol is unavoidable, controlling reaction parameters such as temperature, reaction time, and pH can limit the rate of esterification.

Purification Steps: Implementing highly efficient purification steps, such as recrystallization or chromatography, at the end of the synthesis process is crucial to remove any Impurity E that may have formed. nih.gov The purification process must be carefully optimized to reduce the level of known impurities to below the acceptable limit of 0.15% as per ICH guidelines. nih.gov

While primarily a process impurity from the API synthesis, the potential for impurity formation within the finished drug product during its shelf life must also be considered. This is particularly relevant for liquid or semi-solid formulations.

Excipient Compatibility: Thorough compatibility studies should be conducted between Pregabalin and all proposed excipients. Excipients containing residual alcohols or those that can create a micro-environment conducive to esterification should be avoided.

Control of Moisture: Limiting the amount of water in the formulation can help prevent hydrolysis of the ester back to Pregabalin, but more importantly, a well-controlled, non-reactive environment minimizes various potential degradation pathways.

Stable Formulation Development: Studies on modified-release tablet formulations of Pregabalin have shown that with appropriate selection of excipients, such as glyceryl behenate (B1239552) as a release retardant, the final product can remain stable under accelerated stability conditions (40°C / 75% RH) for 6 months, with total impurities remaining within acceptable limits. nih.gov

A systematic risk assessment approach is fundamental to controlling pharmaceutical impurities. This process is guided by the principles outlined in ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). tuwien.ac.atfda.goveuropa.eu The framework involves several key thresholds:

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be confirmed.

Qualification Threshold: The level above which an impurity's biological safety must be established.

The table below summarizes the ICH Q3A thresholds, which are based on the maximum daily dose of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

The control strategy for this compound is designed to ensure that its level is maintained well below the identification and qualification thresholds. Since Impurity E is a known and characterized substance, the primary goal is to limit its presence to a level that is considered safe and does not require extensive toxicological (qualification) studies, typically below 0.15%. nih.gov This involves setting a specific acceptance criterion in the drug substance and drug product specifications and ensuring that the validated analytical methods and manufacturing process controls can consistently meet this limit. tuwien.ac.ateuropa.eu

Regulatory Considerations for Pregabalin Impurity E

Adherence to International Conference on Harmonization (ICH) Guidelines

Regulatory strategies for managing impurities like Pregabalin (B1679071) Impurity E are primarily governed by the guidelines established by the International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). These guidelines provide a unified standard for the European Union, Japan, and the United States, and are widely adopted by other regulatory authorities globally. researchgate.net The key to compliance is a risk-based approach to identify, characterize, qualify, and control impurities. europa.eu

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. europa.eufda.govich.org These guidelines are not intended for genotoxic or carcinogenic impurities but establish the fundamental thresholds for most other impurities.

ICH Q3A(R2) Impurities in New Drug Substances : This guideline mandates the reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API). europa.eufda.gov It establishes thresholds based on the maximum daily dose (MDD) of the drug. Any impurity observed at a level greater than the identification threshold must be structurally identified. fda.gov If the impurity level exceeds the qualification threshold, its biological safety must be established through appropriate studies. fda.govich.org

ICH Q3B(R2) Impurities in New Drug Products : This guideline focuses on degradation products that may form during the manufacturing or storage of the final drug product. fda.govich.org Similar to Q3A, it sets thresholds for reporting, identification, and qualification of these degradation products. ich.org The guideline is complementary to ICH Q3A(R) and should be consulted in conjunction with it. fda.govich.org

For Pregabalin Impurity E, these guidelines mean that its levels must be monitored in both the drug substance and the final product. If it is found to exceed the defined thresholds, its structure must be confirmed, and its safety profile adequately evaluated. ich.orgfda.gov

The ICH M7(R1) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org Given that genotoxic impurities can pose a significant safety risk even at trace levels, this guideline provides a more stringent framework than ICH Q3A/B. freyrsolutions.comijcrt.org

The core principles of ICH M7 include:

Hazard Assessment : Evaluating impurities for their mutagenic potential, beginning with a computational toxicology assessment of the chemical structure. ich.orgfreyrsolutions.com

Risk Characterization : Establishing acceptable intakes for known mutagens based on a Threshold of Toxicological Concern (TTC) or compound-specific data. gmp-compliance.orgtapi.com The TTC is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity, typically set at 1.5 µ g/day for lifetime exposure. ich.orgtapi.com

Control Strategies : Implementing manufacturing process controls and analytical testing to ensure the impurity is at or below the acceptable limit. freyrsolutions.comtapi.com

Identification and Qualification Thresholds for this compound

The specific thresholds for reporting, identifying, and qualifying an impurity under ICH Q3A/B are determined by the Maximum Daily Dose (MDD) of the drug substance. Pregabalin has a maximum recommended daily dose of 600 mg. Based on this, the applicable thresholds for impurities are among the most stringent.

| Threshold Type | Threshold Limit (for MDD > 2 g/day) | Applicable Threshold for Pregabalin (MDD ≤ 2 g/day) | Purpose |

|---|---|---|---|

| Reporting Threshold | 0.03% | 0.05% | The level above which an impurity must be reported in a registration application. |

| Identification Threshold | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | The level above which the structure of an impurity must be determined. |

| Qualification Threshold | 0.05% | 0.15% or 1.0 mg per day intake (whichever is lower) | The level above which an impurity's biological safety must be established. |

Data sourced from ICH Q3A(R2) and Q3B(R2) Guidelines. ich.orgfda.gov

Qualification is the process of acquiring and evaluating data to establish the biological safety of a specific impurity at the specified level. fda.govich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies, or if it is a significant metabolite in animal or human studies. ich.org If this compound is present at a level exceeding 0.15%, a dedicated safety assessment would be required. ich.org

Genotoxic Impurity (GTI) Assessment for this compound

A critical component of the regulatory evaluation for any impurity is the assessment of its potential for genotoxicity. This assessment for this compound follows the workflow outlined in the ICH M7 guideline, which begins with computational, in silico, analyses. synzeal.comresearchgate.netrroij.com

The first step in a GTI assessment is to analyze the chemical structure of the impurity for any known "structural alerts." researchgate.net A structural alert is a molecular fragment or functional group that is associated with DNA reactivity and mutagenicity. researchgate.netresearchgate.net Common alerts include N-nitrosos, alkyl-azoxy compounds, epoxides, and certain aromatic amines. ich.orgresearchgate.net

The structure of this compound is propan-2-yl 3-(aminomethyl)-5-methylhexanoate. This molecule is an isopropyl ester of pregabalin. Generally, simple alkyl esters are not considered to be structural alerts for mutagenicity. The primary functional groups are an ester and a primary amine, which are not typically associated with the high-potency "cohort of concern" defined by ICH M7. ich.org Therefore, an initial analysis suggests that this compound is unlikely to be a potent genotoxin based on structural alerts alone.

To formalize the structural analysis, ICH M7 recommends the use of in silico (Quantitative) Structure-Activity Relationship, or (Q)SAR, prediction models. nih.gov This computational approach uses algorithms derived from large databases of experimental data to predict the outcome of a bacterial reverse mutation (Ames) test, which is a key indicator of mutagenic potential. semanticscholar.orgnih.gov

The guideline requires that the assessment be based on two complementary (Q)SAR methodologies:

Expert Rule-Based Models : These systems use rules derived from established chemical and toxicological knowledge to identify structural alerts associated with mutagenicity.

Statistical-Based Models : These systems use statistical algorithms to compare the query chemical to a database of compounds with known mutagenicity data to predict its activity. nih.gov

The assessment process for this compound would involve submitting its chemical structure to software platforms containing both types of models. The outcome determines the next steps, as summarized in the table below.

| (Q)SAR Prediction Outcome | ICH M7 Class | Interpretation and Required Action |

|---|---|---|

| Negative in both rule-based and statistical-based models | Class 5 | The impurity is considered to have no mutagenic potential. It can be treated as a standard impurity and controlled according to ICH Q3A/B guidelines. |

| Positive in one or both models | Class 3 or 4 | The impurity is potentially mutagenic. An in vitro bacterial mutagenicity assay (Ames test) is required to confirm or refute the in silico prediction. |

| Equivocal or inconclusive results | Class 3 or 4 | Expert review is needed to interpret the results. An Ames test is typically required to obtain definitive data. |

Data sourced from ICH M7(R1) Guideline. ich.org

If the (Q)SAR assessment for this compound is negative, it would be classified as a Class 5 impurity under ICH M7, and no further genotoxicity testing would be needed. It would then be controlled at the qualification thresholds defined by ICH Q3A/B. ich.org If the prediction is positive, an Ames test would be necessary to determine the appropriate control strategy.

Relevance of Mutagenicity Testing (e.g., Ames Test) for Impurity E

To evaluate the genotoxic potential of pharmaceutical impurities, a stepwise approach is recommended by regulatory bodies. ich.org The assessment for an impurity such as this compound, which is identified as (S)-isopropyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, would begin with a computational toxicology assessment before proceeding to in vitro testing if necessary. nih.govsimsonpharma.comsimsonpharma.com

A cornerstone of in vitro mutagenicity testing is the bacterial reverse mutation assay, commonly known as the Ames test. researchgate.net This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay exposes these bacteria to the test substance—in this case, this compound—to determine if it can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and subsequently grow on a medium lacking it. ich.org A positive Ames test indicates that the substance is mutagenic in the bacterial system and raises a concern for its potential to be a carcinogen in humans. ich.org

The ICH M7 guideline outlines a hazard assessment framework that classifies impurities into five classes based on their mutagenic and carcinogenic potential. The outcome of the Ames test is a critical factor in this classification.

| ICH M7 Class | Description | Action Required |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable intake. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Impurities with a structural alert for mutagenicity, but which are uncharacterized. | Conduct an Ames test. If positive, treat as Class 2. If negative, treat as Class 5. |

| Class 4 | Impurities with a structural alert that is shared with the drug substance or related compounds that have tested negative for mutagenicity. | Treat as a non-mutagenic impurity. |

| Class 5 | Impurities with no structural alert for mutagenicity, or with a structural alert but have tested negative in a bacterial mutagenicity assay. | Control as a non-mutagenic impurity according to ICH Q3A/B guidelines. |

While specific Ames test data for this compound is not publicly available, the parent drug, Pregabalin, has been extensively tested and is considered non-genotoxic. oup.comnih.govnih.gov However, this does not exempt its impurities from assessment. raps.org The structure of this compound, an isopropyl ester of the parent molecule, would be analyzed for structural alerts for mutagenicity using (Q)SAR (Quantitative) Structure-Activity Relationship) software. If a structural alert is identified, an Ames test would be required to determine its mutagenic potential and appropriate classification. researchgate.net

Application of the Threshold of Toxicological Concern (TTC) Concept

The Threshold of Toxicological Concern (TTC) is a risk assessment principle used to define an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. researchgate.net For mutagenic impurities in pharmaceuticals, the ICH M7 guideline has adopted the TTC concept to establish acceptable intake levels without the need for extensive toxicological studies for every impurity. europa.eu

If this compound were to be classified as a mutagenic impurity (e.g., ICH M7 Class 2 or a Class 3 with a positive Ames test), the TTC would be the default approach for establishing its control limit. The standard TTC for a lifetime exposure to a mutagenic impurity is 1.5 µg per day , which corresponds to a theoretical excess cancer risk of 1 in 100,000. researchgate.net

However, the acceptable intake can be adjusted based on the duration of clinical use of the drug product. For less-than-lifetime (LTL) treatments, a higher daily intake is permissible, as outlined in the table below.

| Duration of Treatment | Total Lifetime Dose (mg) | Acceptable Daily Intake (µ g/day ) |

| < 1 month | 0.45 | 120 |

| > 1 to 12 months | 1.8 | 60 |

| > 1 to 10 years | 5.5 | 20 |

| > 10 years to lifetime | - | 1.5 |

The application of the TTC to control this compound would involve calculating the maximum allowable concentration of the impurity in the drug substance based on the maximum daily dose of Pregabalin. For example, if the TTC is 1.5 µ g/day and the maximum daily dose of the drug is 600 mg, the impurity would need to be controlled at a level of 2.5 parts per million (ppm).

If an impurity is determined to be non-mutagenic (ICH M7 Class 5), the TTC concept for mutagenic risk is not applicable, and the impurity would be controlled at higher levels in accordance with ICH Q3A/B guidelines, which are based on general toxicity. ich.org

Q & A

Basic Question: What analytical techniques are recommended for structural identification of Pregabalin Impurity E?

Methodological Answer:

Impurity E (C₁₁H₂₄ClNO₂, CAS 1239692-16-0) requires a multi-technique approach for structural elucidation:

- LC-MS : Initial identification via protonated molecular ion peaks (e.g., m/z 216 for ester impurities) and fragmentation patterns .

- IR Spectroscopy : Detection of functional groups (e.g., ester C=O stretching at ~1727 cm⁻¹) .

- NMR : Assigning methyl groups (δ 0.83–0.90 ppm) and ester-linked methylene protons (δ 3.8 ppm) .

- Chiral HPLC : To differentiate stereoisomers, as enantiomeric impurities (e.g., (R)-Pregabalin) require chiral columns for resolution .

Basic Question: How do ICH guidelines influence the threshold limits for this compound in drug substances?

Methodological Answer:

ICH Q3A(R2) mandates that known impurities (like Impurity E) must be ≤0.15%, while unknown impurities should be ≤0.10% in the final drug substance . To comply:

- Use HPLC with UV detection (e.g., 210 nm) for quantification .

- Validate methods per ICH Q2(R1) for specificity, accuracy (recovery 98–102%), and linearity (R² >0.999) .

Advanced Question: What mechanistic pathways lead to the formation of this compound during synthesis?

Methodological Answer:

Impurity E arises from side reactions during key synthetic steps:

- Esterification : Isobutanol (solvent) reacts with Pregabalin’s carboxyl group under acidic conditions, forming the isobutyl ester derivative .

- Process Optimization : Adjusting reaction stoichiometry (e.g., limiting isobutanol) and using inert atmospheres can minimize ester formation .

- Isolation : Simulated Moving Bed (SMB) chromatography with reversed-phase columns achieves >90% purity by optimizing flow rates (Q2/Q3) and switching times .

Advanced Question: How can researchers resolve discrepancies in impurity profiles reported across studies?

Methodological Answer:

Discrepancies (e.g., 6 vs. >20 impurities ) arise from varying process conditions or detection limits. To address:

- Cross-validate methods : Compare LC-MS/MS data across studies using shared reference standards (e.g., USP Pregabalin related compound A ).

- Synthesize and characterize : Prepare impurities (e.g., via Hofmann reaction ) and match spectral data (NMR, HRMS) to published libraries .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in impurity levels .

Advanced Question: What strategies optimize synthetic routes to minimize Impurity E formation?

Methodological Answer:

- Solvent selection : Replace isobutanol with non-nucleophilic solvents (e.g., acetonitrile) to suppress esterification .

- Catalyst control : Use immobilized enzymes or chiral catalysts to enhance stereochemical purity and reduce side products .

- In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring to adjust parameters (pH, temperature) dynamically .

Advanced Question: How do stereochemical considerations impact the analysis of this compound?

Methodological Answer:

Impurity E may coexist with stereoisomers (e.g., (R)-Pregabalin, CAS 216576-74-8 ). Resolution methods include:

- Chiral columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (>99% for pharmacopeial compliance) .

Basic Question: What stability-indicating methods are suitable for monitoring Impurity E under accelerated conditions?

Methodological Answer:

- Forced degradation : Expose Pregabalin to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation pathways .

- LC-MS/MS quantification : Use a C18 column (e.g., Agilent Zorbax SB) with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products .

- Validation : Ensure method robustness across pH (2–12) and temperature (25–40°C) variations .

Advanced Question: How can Impurity E’s potential pharmacological activity be assessed in vitro?

Methodological Answer:

While Impurity E’s bioactivity is understudied, preliminary assays include:

- Receptor binding : Screen against GABA receptors (IC₅₀ assays) using radiolabeled ligands .

- Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate toxicity thresholds .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated transformations .

Basic Question: How is this compound differentiated from structurally similar impurities (e.g., lactam or diacid derivatives)?

Methodological Answer:

- Spectral differentiation : Lactam impurities show IR amide bands (~1650 cm⁻¹), while diacids lack ester-related m/z 216 in LC-MS .

- Chromatographic retention : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar diacids (e.g., QT08315 ) from ester-based Impurity E .

Advanced Question: What advanced isolation techniques improve the yield of Impurity E for reference standard preparation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.